2,3,3-trimethyl-3H-benzo[f]indole
CAS No.: 52568-84-0
Cat. No.: VC8277745
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.
![2,3,3-trimethyl-3H-benzo[f]indole - 52568-84-0](/images/structure/VC8277745.png)
Specification
CAS No. | 52568-84-0 |
---|---|
Molecular Formula | C15H15N |
Molecular Weight | 209.29 g/mol |
IUPAC Name | 2,3,3-trimethylbenzo[f]indole |
Standard InChI | InChI=1S/C15H15N/c1-10-15(2,3)13-8-11-6-4-5-7-12(11)9-14(13)16-10/h4-9H,1-3H3 |
Standard InChI Key | OOBXMOUQHBICOQ-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC3=CC=CC=C3C=C2C1(C)C |
Canonical SMILES | CC1=NC2=CC3=CC=CC=C3C=C2C1(C)C |
Introduction
Chemical Identity and Molecular Characteristics
Structural Formula and Nomenclature
2,3,3-Trimethyl-3H-benzo[f]indole (CAS RN: 52568-84-0) is a benzannulated indole derivative with the molecular formula C₁₅H₁₅N and a molecular mass of 209.29 g/mol . The structure comprises a bicyclic system where a benzene ring is fused to the pyrrole moiety of indole at the [f] position (Figure 1). The three methyl groups occupy positions 2, 3, and 3 of the indole framework, conferring steric bulk and electronic effects that influence reactivity.
Table 1: Key Chemical Identifiers
Tautomerism and Electronic Properties
The compound exhibits tautomeric equilibria influenced by solvent polarity. Density functional theory (DFT) calculations at the PBE0/6-311+G(d,p) level reveal that the (NH) tautomer is thermodynamically favored over the (OH) form in polar solvents like DMSO . Intramolecular hydrogen bonding between the indoline nitrogen and tropolone oxygen stabilizes the tautomeric states, with bond lengths varying between 1.85–2.15 Å depending on substituents .
Synthetic Methodologies
Acid-Catalyzed Reactions with o-Chloranil
A primary route to functionalized derivatives involves the acid-catalyzed reaction of 2,3,3-trimethyl-3H-benzo[f]indole with o-chloranil (tetrachloro-1,2-benzoquinone). Under reflux in dioxane (Method A), this reaction yields 5,6,7-trichloro-1,3-tropolones, whereas acetic acid with excess o-chloranil (Method B) produces 4,5,6,7-tetrachloro-1,3-tropolones . The mechanism proceeds via aldol condensation, followed by cyclization and dehydrochlorination steps (Scheme 1).
Scheme 1: Synthesis of 2-(Benzo[f]indolin-2-yl)-1,3-tropolones
-
Aldol condensation between indolenine and o-chloranil.
-
Cyclization to form a seven-membered tropolone ring.
-
Dehydrochlorination (Method A) or retention of chlorine (Method B).
Table 2: Reaction Conditions and Products
Method | Solvent | Temperature | Product | Yield (%) |
---|---|---|---|---|
A | Dioxane | Reflux | 5,6,7-Trichloro-1,3-tropolone | 65–72 |
B | Acetic acid | 110°C | 4,5,6,7-Tetrachloro-1,3-tropolone | 58–63 |
Alternative Synthetic Approaches
The compound also serves as a precursor in radiopharmaceutical synthesis. For example, Hensbergen et al. utilized 2,3,3-trimethyl-3H-benzo[f]indole derivatives in the preparation of sulfonated indocyanine dyes for imaging applications . Functionalization at the 5-position with sulfonate groups enhances water solubility, enabling biological compatibility .
Structural and Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction of 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (a derivative) confirmed a planar tropolone ring fused to the indoline system . Key bond lengths include C–O (1.25 Å) and N–H···O (2.01 Å), indicative of strong hydrogen bonding (Figure 2).
NMR Spectroscopy
¹H NMR spectra in CDCl₃ reveal distinct signals for the tropolone proton (δ 6.9 ppm) and the chelated hydroxy proton (δ 15.2–15.8 ppm) . ¹H-¹⁵N HMBC correlations confirm tautomeric equilibria, with the (OH) form predominating in nonpolar solvents .
Table 3: Selected ¹H NMR Data (CDCl₃)
Proton Environment | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Tropolone C–H | 6.90 | Singlet | 1H |
Indoline N–H (chelated) | 15.15 | Broad singlet | 1H |
Aromatic H | 7.2–8.1 | Multiplet | 6H |
Biomedical Applications
Ionochromic Properties
Derivatives of 2,3,3-trimethyl-3H-benzo[f]indole exhibit fluorescence switching upon exposure to CN⁻ and Hg²⁺ ions. In acetonitrile, successive addition of CN⁻ (0.5 equiv) and Hg²⁺ (1.0 equiv) shifts emission from 420–440 nm to 476–530 nm, enabling use as molecular sensors .
Cytotoxic Activity
The tropolone derivative 2-(1,1-dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (IC₅₀ = 1.2 µM against A431 cells) outperforms cisplatin in vitro, suggesting potential as a chemotherapeutic agent . Mechanistic studies propose intercalation into DNA and inhibition of topoisomerase II .
Table 4: In Vitro Cytotoxicity Data
Cell Line | IC₅₀ (µM) | Reference Compound (Cisplatin) IC₅₀ (µM) |
---|---|---|
A431 (Skin cancer) | 1.2 | 5.8 |
H1299 (Lung cancer) | 1.5 | 6.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume